3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol is a tetrahydroisoquinoline derivative. Tetrahydroisoquinolines represent a significant class of heterocyclic compounds with diverse biological activities, attracting considerable interest in medicinal chemistry. [] They serve as crucial building blocks for various pharmaceuticals and biologically active natural products. [] 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol, specifically, has been investigated as a potential intermediate or building block in the synthesis of compounds with potential pharmacological activities. [, , ]
Alkylation of 1,2,3,4-Tetrahydroisoquinoline: One common method involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with a suitable electrophile, such as 3-bromopropan-1-ol. This reaction typically utilizes a base, such as potassium carbonate, and a suitable solvent, like acetone. []
Reductive Amination: Another approach utilizes reductive amination of an appropriate aldehyde or ketone with 1,2,3,4-tetrahydroisoquinoline. This reaction commonly employs a reducing agent, such as sodium borohydride or sodium cyanoborohydride. []
Multi-step Synthesis from Precursors: More complex syntheses may involve the construction of the tetrahydroisoquinoline ring system from simpler precursors, with 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-ol as a target intermediate. [, ]
3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol comprises a tetrahydroisoquinoline moiety connected to a propan-1-ol unit through a nitrogen atom. This structure allows for diverse molecular interactions, including hydrogen bonding and hydrophobic interactions, influencing its potential biological activity and applications in chemical synthesis. [, ]
N-Acylation: The nitrogen atom in the tetrahydroisoquinoline ring can undergo acylation reactions with acid chlorides, anhydrides, or other activated carboxylic acid derivatives. [, ]
N-Alkylation: Further alkylation at the nitrogen atom can be achieved with alkyl halides or other suitable electrophiles. []
Oxidation: The primary alcohol functionality can be oxidized to an aldehyde or carboxylic acid using appropriate oxidizing agents. []
Esterification: The primary alcohol can be converted to esters by reacting with carboxylic acids or their derivatives. []
Synthesis of PRMT5 Inhibitors: Researchers have utilized 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-ol as a key intermediate in synthesizing (S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide (EPZ015866), a potent protein arginine methyltransferase 5 (PRMT5) inhibitor. [] EPZ015866 exhibited promising results in attenuating RANKL-induced osteoclast differentiation, making it a potential candidate for osteoporosis treatment. []
Development of Dopamine D1 Positive Allosteric Modulator: Researchers have employed 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-ol in synthesizing a potent, subtype-selective, and orally available positive allosteric modulator of the human dopamine D1 receptor, LY3154207. [] This compound showed a distinct pharmacological profile in preclinical models and is currently undergoing phase 2 clinical trials for Lewy Body Dementia. []
Creation of Sigma-2 Receptor Ligands: This compound has been used as a building block in the development of CM398, a highly selective sigma-2 receptor ligand. [] CM398 demonstrated promising anti-inflammatory analgesic effects in rodent models of inflammatory pain. []
Synthesis of Chiral Auxiliaries: (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)propan-2-ol, a closely related compound, has been successfully employed as a chiral auxiliary in diastereoselective alkylation reactions. [] This approach allows for the synthesis of enantioenriched compounds, essential in pharmaceutical development. []
Development of Drug-like Fragments: Researchers have used 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-ol as a starting material for the synthesis of drug-like fragments, employing lipase-catalyzed kinetic resolutions in a microreactor. [] This methodology facilitates the efficient production of enantiopure compounds with potential pharmaceutical applications. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: